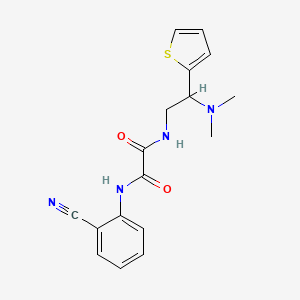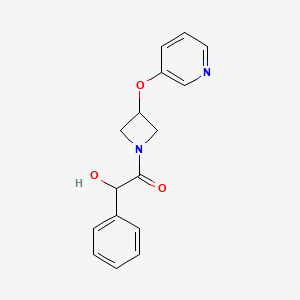
2-Hydroxy-2-phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-2-phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C16H16N2O3 and its molecular weight is 284.315. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Activity
One of the primary applications of azetidinone derivatives is in the development of novel antibacterial agents. Research has shown that certain Schiff base and azetidinone derivatives exhibit significant antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli. These compounds are synthesized through reactions involving chalconimines and chloroacetyl chloride, highlighting their potential in the design of new antibiotics (Vashi & Naik, 2004).
Corrosion Inhibition
Schiff bases derived from azetidinone compounds have been evaluated for their efficiency as corrosion inhibitors, especially for carbon steel in acidic environments. Studies indicate that these compounds act as mixed (cathodic/anodic) inhibitors, which can significantly reduce the corrosion rate, making them useful in industrial applications where corrosion resistance is crucial (Hegazy et al., 2012).
Antidepressant and Nootropic Agents
Azetidinone derivatives have also been explored for their potential as central nervous system (CNS) active agents, particularly as antidepressant and nootropic (cognitive enhancer) agents. Certain synthesized compounds have shown promising results in animal models, suggesting the 2-azetidinone skeleton's utility in developing therapeutically relevant CNS active agents (Thomas et al., 2016).
Synthesis of Bioactive Compounds
Another application involves the synthesis of novel azetidinones and thiazolidinones with potential bioactivity. These compounds are synthesized using Schiff bases and are characterized by their biological activities against a variety of bacterial strains, further emphasizing the versatility of azetidinone derivatives in medicinal chemistry (Chopde et al., 2011).
Inhibition of Blood Platelet Aggregation
Some derivatives, specifically those involving piperidine and pyrrolidine ethanones, have been identified as inhibitors of ADP-induced aggregation of blood platelets, offering potential therapeutic applications in preventing thrombotic diseases. However, further research is needed to explore their efficacy and safety profiles (Grisar et al., 1976).
Propriétés
IUPAC Name |
2-hydroxy-2-phenyl-1-(3-pyridin-3-yloxyazetidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c19-15(12-5-2-1-3-6-12)16(20)18-10-14(11-18)21-13-7-4-8-17-9-13/h1-9,14-15,19H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWBYRMXASMZOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C(C2=CC=CC=C2)O)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

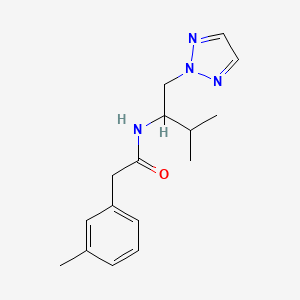
![4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2670258.png)

![3-(4-chlorophenyl)-1-(4-fluorobenzyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2670260.png)
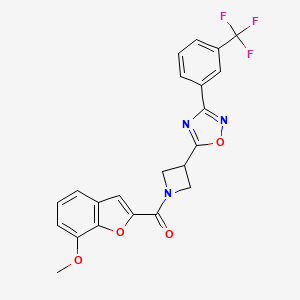
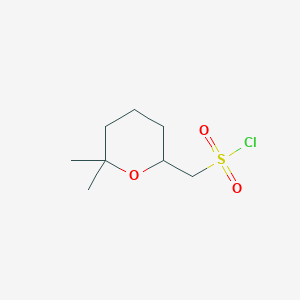
![3-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B2670263.png)
![[3-(4-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2670267.png)
![N-[4-(hex-1-yn-1-yl)phenyl]-1-phenylmethanesulfonamide](/img/structure/B2670268.png)
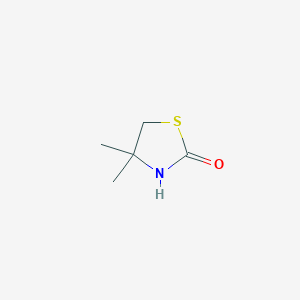
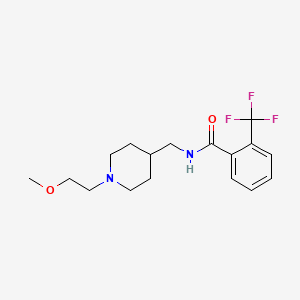
![[4-Iodo-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol](/img/structure/B2670272.png)
